Tert-butyl (3-amino-2,2-dimethyl-3-oxopropyl)carbamate
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Overview
Description
Tert-butyl (3-amino-2,2-dimethyl-3-oxopropyl)carbamate is an organic compound with the molecular formula C10H20N2O3. It is a derivative of carbamic acid and is often used in organic synthesis as a protecting group for amines. The compound is characterized by its tert-butyl group, which provides steric hindrance, making it a useful intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-amino-2,2-dimethyl-3-oxopropyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amino acid derivative. One common method is the reaction of tert-butyl carbamate with 3-amino-2,2-dimethyl-3-oxopropanoic acid under basic conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the carbamate bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process typically includes the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction mixture is often purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3-amino-2,2-dimethyl-3-oxopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines. Substitution reactions can result in various functionalized carbamates .
Scientific Research Applications
Tert-butyl (3-amino-2,2-dimethyl-3-oxopropyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism by which tert-butyl (3-amino-2,2-dimethyl-3-oxopropyl)carbamate exerts its effects involves the formation of a stable carbamate bond. This bond provides steric hindrance, protecting the amine group from unwanted reactions. The compound can be selectively deprotected under acidic or basic conditions, allowing for controlled release of the amine group .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate used for similar protecting purposes.
N-Boc-ethylenediamine: Another carbamate derivative used in peptide synthesis.
Tert-butyl (3-hydroxypropyl)carbamate: Used in the synthesis of various organic compounds.
Uniqueness
Tert-butyl (3-amino-2,2-dimethyl-3-oxopropyl)carbamate is unique due to its specific structure, which provides both steric hindrance and functional versatility. Its ability to protect amine groups while allowing for selective deprotection makes it a valuable intermediate in complex organic syntheses .
Properties
Molecular Formula |
C10H20N2O3 |
---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
tert-butyl N-(3-amino-2,2-dimethyl-3-oxopropyl)carbamate |
InChI |
InChI=1S/C10H20N2O3/c1-9(2,3)15-8(14)12-6-10(4,5)7(11)13/h6H2,1-5H3,(H2,11,13)(H,12,14) |
InChI Key |
FZVOHJXQEKJKOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C)C(=O)N |
Origin of Product |
United States |
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